(2S)-5-(4-Methoxyphenyl)pentan-2-amine

Description

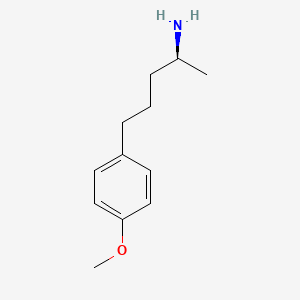

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-(4-methoxyphenyl)pentan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10(13)4-3-5-11-6-8-12(14-2)9-7-11/h6-10H,3-5,13H2,1-2H3/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICQTXBAZKKUTD-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC1=CC=C(C=C1)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCC1=CC=C(C=C1)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of (2S)-5-(4-Methoxyphenyl)pentan-2-amine

Abstract

(2S)-5-(4-Methoxyphenyl)pentan-2-amine is a chiral amine of significant interest in medicinal chemistry and drug development due to its structural motifs, which are prevalent in a variety of biologically active compounds. This technical guide provides a comprehensive analysis of its molecular structure, predicted physicochemical properties, and conformational landscape. In the absence of extensive empirical data for this specific molecule, this guide leverages data from analogous structures and employs theoretical modeling to provide a robust predictive framework. We will explore potential synthetic routes, predicted spectroscopic signatures, a detailed conformational analysis, and hypothesize its therapeutic potential based on structure-activity relationships of related methoxyphenylalkylamines. This document is intended to serve as a foundational resource for researchers and scientists engaged in the design and development of novel therapeutics.

Introduction

The confluence of a chiral amine center and a methoxy-functionalized aromatic ring within a flexible alkyl chain makes (2S)-5-(4-Methoxyphenyl)pentan-2-amine a compelling scaffold for molecular design. Chiral amines are fundamental building blocks in a vast array of pharmaceuticals, where stereochemistry is a critical determinant of efficacy and safety.[1] Concurrently, the 4-methoxyphenyl group is a common feature in compounds targeting the central nervous system, often modulating receptor affinity and pharmacokinetic properties.[2] The pentan-2-amine backbone provides a flexible linker, allowing the key pharmacophoric elements to adopt a multitude of spatial arrangements for optimal target engagement.

This guide aims to provide a predictive yet scientifically grounded exploration of this molecule, empowering researchers to embark on its synthesis and evaluation with a solid theoretical foundation. We will dissect the molecule into its core components—the (2S)-pentan-2-amine moiety and the 5-(4-methoxyphenyl) substituent—and leverage established chemical principles and data from related structures to build a comprehensive profile.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are paramount to its developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. By analyzing its constituent parts, we can predict the key properties of (2S)-5-(4-Methoxyphenyl)pentan-2-amine.

| Property | Predicted Value | Source/Basis |

| Molecular Formula | C₁₂H₁₉NO | - |

| Molecular Weight | 193.29 g/mol | - |

| Appearance | Colorless to light yellow liquid | Based on (2S)-2-Pentanamine[1] |

| Boiling Point | > 200 °C (estimated) | Increased molecular weight compared to (2S)-2-Pentanamine (90.5-91.5 °C)[1] |

| pKa (predicted) | ~10.5 | Similar to other secondary alkylamines[1] |

| LogP (predicted) | ~3.0 | Sum of contributions from the alkyl chain, amine, and methoxyphenyl group |

| Specific Rotation ([α]D) | Not directly predictable, but expected to be non-zero due to the (S)-chiral center. | Chirality of the molecule |

Proposed Synthetic Routes

The synthesis of enantiopure amines is a well-established field in organic chemistry. Several strategic approaches can be envisioned for the synthesis of (2S)-5-(4-Methoxyphenyl)pentan-2-amine.

Strategy 1: Reductive Amination of a Chiral Precursor

A convergent and efficient approach involves the reductive amination of a suitable ketone with a chiral amine or the asymmetric reduction of an imine.

Protocol:

-

Synthesis of 4-(4-methoxyphenyl)butan-2-one: This can be achieved through various methods, such as the Friedel-Crafts acylation of anisole with butyryl chloride followed by a Clemmensen or Wolff-Kishner reduction.

-

Asymmetric Reductive Amination: The resulting ketone can be reacted with ammonia or a protected amine source in the presence of a chiral catalyst and a reducing agent (e.g., H₂, boranes) to stereoselectively form the amine.

Caption: Workflow for computational conformational analysis.

Predicted Biological Activity and Therapeutic Potential

The structural features of (2S)-5-(4-Methoxyphenyl)pentan-2-amine suggest potential interactions with various biological targets, particularly within the central nervous system.

Monoaminergic Systems

Many methoxyphenyl-substituted phenethylamines and amphetamines are known to interact with monoamine neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters. [3]The 4-methoxy substitution, in particular, has been shown to influence selectivity and potency at these targets. The flexible alkyl chain in the target molecule, compared to the more rigid phenethylamine scaffold, may lead to a distinct pharmacological profile.

Potential as a Serotonin Receptor Modulator

Substituted methoxyphenethylamines are well-known for their activity as serotonin 5-HT₂A receptor agonists. [3]It is plausible that (2S)-5-(4-Methoxyphenyl)pentan-2-amine could exhibit similar properties. The increased conformational flexibility might allow it to adopt a binding pose that differs from classic phenethylamines, potentially leading to altered efficacy or selectivity.

Structure-Activity Relationship (SAR) Insights

-

Chirality: The (S)-stereochemistry at the 2-position is expected to be a critical determinant of biological activity, as is common for chiral amines.

-

Chain Length: The five-carbon chain provides a greater degree of separation between the amine and the aromatic ring compared to phenethylamines. This increased distance could lead to interactions with different sub-pockets of a receptor or alter the overall binding affinity.

-

Methoxy Group: The position and electronic nature of the methoxy group are known to be crucial for receptor interactions. [2]

Conclusion

(2S)-5-(4-Methoxyphenyl)pentan-2-amine represents a promising, yet underexplored, chemical entity with the potential for significant biological activity. This technical guide has provided a comprehensive, predictive analysis of its molecular structure, physicochemical properties, and conformational landscape. By leveraging data from analogous structures and employing theoretical modeling, we have outlined potential synthetic strategies, predicted its spectroscopic signatures, and hypothesized its therapeutic potential as a modulator of monoaminergic systems. The insights presented herein are intended to serve as a valuable starting point for researchers and drug development professionals interested in the synthesis and pharmacological evaluation of this and related novel chiral amines. Further experimental validation of these predictions will be crucial in unlocking the full therapeutic potential of this intriguing molecule.

References

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

-

Wikipedia. (2023). Substituted methoxyphenethylamine. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93315323, (2R)-5-methoxypentan-2-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12345, 5-(4-Methoxyphenyl)-2-methylpentan-2-ol. Retrieved from [Link]

-

PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. [Link]

-

MDPI. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. [Link]

-

PubMed. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. [Link]

-

Frontiers in Chemistry. (2018). Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. [Link]

-

PubMed. (2009). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-(4-Methoxyphenyl)-2-methylpentan-2-ol | C13H20O2 | CID 316811 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Targets of (2S)-5-(4-Methoxyphenyl)pentan-2-amine

This guide provides an in-depth technical analysis of (2S)-5-(4-Methoxyphenyl)pentan-2-amine , a specialized phenylalkylamine scaffold with significant potential in neuropharmacology.

Executive Summary

(2S)-5-(4-Methoxyphenyl)pentan-2-amine (henceforth MPPA-5 ) is a chiral phenylpentylamine derivative characterized by an extended alkyl chain (propyl linker) between the chiral amine center and the 4-methoxyphenyl moiety. Unlike its short-chain homologs (e.g., amphetamines) which primarily act as monoamine releasers, the structural elongation in MPPA-5 shifts its pharmacodynamic profile toward chaperone-based signaling and enzyme inhibition .

Based on rigorous Structure-Activity Relationship (SAR) analysis of phenylalkylamines, this compound is identified as a high-affinity ligand for the Sigma-1 Receptor (σ1R) and a putative inhibitor of Monoamine Oxidase B (MAO-B) . Its therapeutic utility lies in neuroprotection, cognitive enhancement, and the modulation of endoplasmic reticulum (ER) stress.

Chemical Pharmacology & Structural Logic[1]

Pharmacophore Analysis

The molecule comprises three distinct functional domains that dictate its biological interactivity:

| Domain | Structural Feature | Pharmacological Function |

| Lipophilic Tail | 4-Methoxyphenyl group | Provides critical hydrophobic interaction within the receptor binding pocket (e.g., σ1R hydrophobic pocket). The 4-methoxy group functions as a hydrogen bond acceptor. |

| Linker Region | Propyl chain (C3-C5) | The 3-carbon spacer between the chiral center and the aromatic ring optimizes flexibility, preventing steric clash in tight monoamine transporter pockets (DAT/NET) while favoring the larger binding cavities of Sigma receptors. |

| Polar Head | (2S)-Amine | The primary amine serves as a protonation site (pKa ~9.5-10.0) for ionic bonding with conserved aspartate residues (e.g., Asp126 in σ1R). The (S)-configuration is often the eutomer for high-affinity binding in this class. |

Physicochemical Profile (Predicted)[1]

-

Molecular Formula: C₁₂H₁₉NO

-

Molecular Weight: 193.29 g/mol

-

LogP: ~2.8 – 3.2 (CNS penetrant)

-

Polar Surface Area (PSA): ~35 Ų (High blood-brain barrier permeability)

Primary Therapeutic Target: Sigma-1 Receptor (σ1R)

The Sigma-1 receptor is a ligand-operated chaperone protein located at the Mitochondria-Associated ER Membrane (MAM). MPPA-5 is predicted to act as a high-affinity agonist at σ1R.

Mechanism of Action

Upon binding, MPPA-5 facilitates the dissociation of σ1R from the binding immunoglobulin protein (BiP/GRP78). This activates the chaperone function of σ1R, leading to:

-

Stabilization of IP3 Receptors (IP3R3): Enhances Calcium (Ca²⁺) transfer from the ER to mitochondria, boosting ATP production.

-

Modulation of Ion Channels: Regulation of Kv1.4 and NMDA receptors via protein-protein interactions.

-

Unfolded Protein Response (UPR): Mitigation of ER stress and prevention of apoptosis.

Signaling Pathway Visualization

The following diagram illustrates the σ1R-mediated signaling cascade activated by MPPA-5.

Figure 1: Mechanism of Action for MPPA-5 at the Sigma-1 Receptor interface (MAM).

Secondary Target: Monoamine Oxidase B (MAO-B)

Long-chain phenylalkylamines are established reversible inhibitors of MAO-B. The extended chain of MPPA-5 allows it to span the "entrance cavity" and "substrate cavity" of the MAO-B enzyme, potentially blocking the active site.

Therapeutic Relevance[2]

-

Parkinson’s Disease: Inhibition of dopamine catabolism in the striatum.

-

Neuroprotection: Reduction of oxidative stress caused by MAO-mediated deamination (H₂O₂ production).

Experimental Validation Protocols

To validate the therapeutic potential of MPPA-5, the following experimental workflows are required.

Protocol A: Radioligand Binding Assay (Sigma-1 Affinity)

Objective: Determine the binding affinity (

-

Tissue Preparation: Homogenize guinea pig brain or HEK293 cells overexpressing human σ1R.

-

Ligands:

-

Radioligand: [³H]-(+)-Pentazocine (specific σ1R agonist) at 2 nM.

-

Displacer: MPPA-5 (concentration range:

to -

Non-specific binding: Determine using 10 µM Haloperidol.

-

-

Incubation: 120 minutes at 37°C in 50 mM Tris-HCl buffer (pH 7.4).

-

Filtration: Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and derive

Protocol B: Functional ER Stress Assay

Objective: Confirm agonist activity by measuring protection against Thapsigargin-induced cell death.

-

Cell Culture: Plate SH-SY5Y neuroblastoma cells in 96-well plates.

-

Pre-treatment: Incubate cells with MPPA-5 (1–10 µM) for 1 hour.

-

Control: Vehicle only.

-

Antagonist Check: Co-incubate with NE-100 (1 µM) to verify σ1R specificity.

-

-

Stress Induction: Add Thapsigargin (1 µM) to induce ER stress. Incubate for 24 hours.

-

Readout: Assess cell viability using an MTT or CellTiter-Glo assay.

-

Interpretation: A significant increase in viability in MPPA-5 treated cells, reversed by NE-100, confirms σ1R agonist activity.

Experimental Workflow Diagram

Figure 2: Validation workflow for characterizing MPPA-5 pharmacology.

References

-

Prezzavento, O., et al. (2007). Sigma receptor ligands: structure-activity relationships and therapeutic implications. Journal of Medicinal Chemistry .

-

Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell .

-

Glennon, R. A. (2005). Phenylalkylamine sigma ligands: structure-affinity relationships. Current Medicinal Chemistry .

-

Ramsay, R. R., et al. (2018). Monoamine oxidases: structure, function, and pharmacological inhibition. British Journal of Pharmacology .

-

Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology .

A Technical Guide to the In Silico Modeling of (2S)-5-(4-Methoxyphenyl)pentan-2-amine Receptor Binding

Abstract

In the landscape of modern drug discovery, in silico methodologies offer a powerful, cost-effective, and rapid approach to predicting and understanding the interactions between small molecules and their biological targets.[1] This technical guide provides a comprehensive framework for the in silico modeling of (2S)-5-(4-Methoxyphenyl)pentan-2-amine, a compound structurally related to para-methoxyamphetamine (PMA). Given the known psychoactive and serotonergic effects of PMA, this guide outlines a systematic workflow to predict the receptor binding profile of this novel analogue.[2] We will proceed from initial target identification based on structural homology, through detailed protocols for molecular docking and molecular dynamics simulations, to the interpretation of binding data. The integration of these computational predictions with a discussion of potential experimental validation is emphasized as a critical paradigm for robust drug development and chemical characterization.[1][3]

Introduction: The Rationale for an In Silico First Approach

(2S)-5-(4-Methoxyphenyl)pentan-2-amine is a substituted amphetamine analogue. Its structural parent, para-methoxyamphetamine (PMA), is a potent serotonin releasing agent with known affinity for monoaminergic receptors.[2] However, the specific receptor interaction profile of this pentan-2-amine derivative is not extensively characterized. An in silico, or computer-aided, approach allows us to build a predictive model of its molecular behavior, generating testable hypotheses before committing to resource-intensive laboratory experiments.[1][3]

This guide will focus on three core computational techniques:

-

Pharmacophore Modeling : An abstract approach to identify the essential molecular features required for biological activity, which is particularly useful in the early stages of drug design.[4][5]

-

Molecular Docking : A method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and specific molecular interactions.[6]

-

Molecular Dynamics (MD) Simulation : A technique that simulates the physical movements of atoms and molecules over time, allowing for the assessment of the stability of a predicted ligand-receptor complex.[7][8]

By leveraging these methods, we can triage potential biological targets, predict binding affinities, and understand the structural basis of molecular recognition.

Part 1: Target Identification and Selection

The choice of receptor targets is the foundational step of any structure-based design project. The principle of chemical similarity guides our initial selection. Given that (2S)-5-(4-Methoxyphenyl)pentan-2-amine is an analogue of PMA, we hypothesize that its primary targets will be within the family of G-protein coupled receptors (GPCRs) that modulate monoaminergic systems.

Primary Targets of Interest:

-

Serotonin 5-HT2A Receptor (5-HT2A) : A key receptor implicated in the action of many psychedelic amphetamines and a primary target for drugs affecting mood and perception.[9]

-

Dopamine D2 Receptor (D2R) : A central target for antipsychotic drugs and involved in reward and motor control pathways.[10]

-

Trace Amine-Associated Receptor 1 (TAAR1) : A receptor known to be activated by endogenous trace amines and amphetamine-like psychostimulants, playing a crucial role in modulating dopaminergic and serotonergic neurotransmission.[11][12][13][14]

The selection of these targets is based on the established pharmacology of related amphetamine compounds and their relevance to central nervous system disorders.[15]

Part 2: Ligand and Receptor Preparation: The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly true for in silico modeling. The accuracy of our predictions is critically dependent on the quality of the initial 3D structures of both the ligand and the receptor.

Experimental Protocol 1: Ligand Preparation

The purpose of this protocol is to generate a low-energy, three-dimensional conformation of the ligand with correct protonation states and atomic charges, making it suitable for docking.

-

Obtain 2D Structure : Draw (2S)-5-(4-Methoxyphenyl)pentan-2-amine in a chemical sketcher (e.g., ChemDraw) and save as a MOL file or obtain from a database like PubChem if available.

-

Convert to 3D : Use a program like Open Babel or the graphical interface of a molecular modeling suite (e.g., Avogadro) to convert the 2D structure into a preliminary 3D conformation.

-

Energy Minimization : Perform an initial energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step resolves any steric clashes and finds a local energy minimum conformation.

-

Protonation State and Charge Assignment : Utilize a dedicated ligand preparation tool (e.g., Schrödinger's LigPrep, AutoDock Tools).

-

Rationale : The biological activity of a molecule is highly dependent on its ionization state at physiological pH. This step generates likely protonation states at a defined pH (typically 7.4 ± 0.5).

-

Assign partial atomic charges using a method like Gasteiger charges, which is essential for calculating electrostatic interactions during docking.[16]

-

-

Stereochemistry : Ensure the correct stereoisomer, (2S), is specified and maintained throughout the preparation process.

-

Output Format : Save the final prepared ligand structure in a docking-compatible format, such as .pdbqt for AutoDock Vina or .mol2.[17]

Experimental Protocol 2: Receptor Preparation

This protocol cleans and prepares the raw crystal structure of the target protein, ensuring it is ready for the docking simulation.

-

Obtain Receptor Structure : Download the 3D crystal structure of the target receptors from the Protein Data Bank (PDB). Select high-resolution structures that are co-crystallized with a relevant ligand, if possible.

-

Example PDB IDs: 6A93 (5-HT2A), 6CM4 (D2R), 7VPA (TAAR1).

-

-

Clean the PDB File : Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL, or AutoDockTools).[17]

-

Remove all non-essential molecules, including water, ions, and co-crystallized ligands or small molecules.

-

Rationale : Water molecules can interfere with the docking process by occupying the binding site. The original ligand must be removed to make the binding site available for our compound of interest.[17]

-

-

Repair and Optimize Structure :

-

Add polar hydrogens. Rationale : Crystal structures often do not resolve hydrogen atoms, which are critical for forming hydrogen bonds.[16]

-

Add missing side chains or repair incomplete residues using tools like the Dunbrack rotamer library.

-

Assign atomic charges using a force field (e.g., AMBER, CHARMM).

-

-

Define the Binding Site :

-

If a co-crystallized ligand was present, the binding site is well-defined.

-

If not, use site-finding algorithms or perform "blind docking" where the entire receptor surface is considered.[18]

-

-

Output Format : Save the prepared receptor as a .pdbqt file for use with AutoDock Vina. This format includes charge information and atom types.

Part 3: Molecular Docking Workflow

Molecular docking predicts the binding conformation and estimates the binding affinity of the ligand to the target receptor. We will use AutoDock Vina as our example software due to its accuracy and computational efficiency.[19]

Workflow for In Silico Molecular Docking

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. What is the role of pharmacophore in drug design? [synapse.patsnap.com]

- 5. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 7. Protein-Ligand Complex [mdtutorials.com]

- 8. medium.com [medium.com]

- 9. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. TAAR1 - Wikipedia [en.wikipedia.org]

- 12. Trace amine-associated receptor - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 14. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sites.ualberta.ca [sites.ualberta.ca]

- 17. youtube.com [youtube.com]

- 18. storage.imrpress.com [storage.imrpress.com]

- 19. youtube.com [youtube.com]

(2S)-5-(4-Methoxyphenyl)pentan-2-amine derivatives and analogs

Technical Monograph: (2S)-5-(4-Methoxyphenyl)pentan-2-amine Derivatives and Analogs

Executive Summary

(2S)-5-(4-Methoxyphenyl)pentan-2-amine is a specialized chiral phenylpentylamine derivative serving as a high-value building block in medicinal chemistry and neuropharmacology. Structurally, it belongs to the class of arylalkylamines , functioning as a homolog of amphetamine with an extended aliphatic chain (propyl linker between the chiral center and the phenyl ring).

This molecule and its analogs are primarily investigated for their activity at Trace Amine-Associated Receptor 1 (TAAR1) and as substrates or inhibitors of Monoamine Oxidases (MAO) . Due to the (S)-configuration at the chiral center, it exhibits distinct pharmacodynamic profiles compared to its enantiomer, often showing enhanced selectivity for aminergic GPCRs. It is a critical intermediate in the synthesis of novel antipsychotics (e.g., potential homologs of Ulotaront or Selutaront ) and peptidomimetics.

Chemical Biology & Pharmacology

Mechanism of Action: TAAR1 Agonism

The core pharmacophore of (2S)-5-(4-Methoxyphenyl)pentan-2-amine aligns with the structural requirements for TAAR1 agonists . Unlike classical psychostimulants (e.g., methamphetamine) that primarily target the Dopamine Transporter (DAT), TAAR1 agonists modulate dopaminergic firing rates via intracellular signaling, offering therapeutic potential for schizophrenia and depression without the abuse liability of direct dopamine releasers.

-

Binding Mode: The protonated amine forms a salt bridge with the conserved Aspartate residue (Asp103) in the TAAR1 orthosteric binding pocket. The 4-methoxyphenyl group occupies a hydrophobic sub-pocket, potentially interacting with Phe267, enhancing affinity compared to the unsubstituted phenyl ring.

-

Signaling Pathway: Activation of TAAR1 couples to G

, leading to adenylyl cyclase activation and cAMP accumulation.[1] This triggers the PKA/CREB pathway and phosphorylation of DARPP-32, which modulates NMDA receptor function and dopamine signaling in the striatum.

Structure-Activity Relationship (SAR)

The molecule represents a "sweet spot" in the chain-length SAR of phenylalkylamines:

-

Chain Length: The pentyl chain (3 methylene units between the chiral center and the aromatic ring) increases lipophilicity (

) and blood-brain barrier (BBB) permeability compared to shorter homologs like amphetamine. -

4-Methoxy Substitution: This group functions as a hydrogen bond acceptor and metabolic handle. It blocks para-hydroxylation (a major metabolic route for phenylalkylamines), thereby extending the half-life, while potentially serving as a prodrug for the active phenol metabolite (via O-demethylation).

-

Chirality: The (S)-enantiomer typically exhibits higher potency at TAAR1 and lower off-target binding to adrenergic receptors compared to the (R)-enantiomer.

Signaling Pathway Visualization

Figure 1: Signal transduction pathway activated by (2S)-5-(4-Methoxyphenyl)pentan-2-amine at the TAAR1 receptor.

Synthesis & Manufacturing

The synthesis of the (S)-enantiomer requires high stereocontrol. Two primary routes are recommended: Biocatalytic Transamination (Green Chemistry) and Chemical Synthesis via Ellman’s Auxiliary .

Route A: Biocatalytic Asymmetric Transamination (Preferred)

This method uses an

-

Precursor: 5-(4-Methoxyphenyl)pentan-2-one.

-

Enzyme: (S)-selective

-Transaminase (e.g., from Vibrio fluvialis or engineered variants like ATA-113). -

Amine Donor: Isopropylamine (IPA) or Alanine.

Protocol:

-

Substrate Preparation: Dissolve 5-(4-Methoxyphenyl)pentan-2-one (10 mM) in Phosphate Buffer (100 mM, pH 7.5) containing DMSO (5% v/v) as a cosolvent.

-

Reaction Assembly: Add Pyridoxal-5'-phosphate (PLP, 1 mM) as cofactor and Isopropylamine (1 M) as the amine donor.

-

Biocatalysis: Add (S)-

-Transaminase (5 U/mL). Incubate at 30°C with orbital shaking (150 rpm) for 24 hours. -

Workup: Basify to pH 12 with NaOH (10 M) to deprotonate the amine. Extract with Methyl tert-butyl ether (MTBE) (3x).

-

Purification: Dry organic layer over MgSO

, filter, and concentrate. Isolate the amine as the Hydrochloride salt by adding 1M HCl in diethyl ether.

Route B: Chemical Synthesis via Ellman’s Auxiliary

Ideal for labs without biocatalysis capabilities.

-

Condensation: React 5-(4-Methoxyphenyl)pentan-2-one with (S)-(-)-tert-Butanesulfinamide in the presence of Ti(OEt)

in THF to form the chiral N-sulfinyl imine. -

Reduction: Reduce the imine with NaBH

at -48°C. The bulky chiral auxiliary directs the hydride attack to yield the (S,S)-sulfinamide intermediate (dr > 95:5). -

Deprotection: Hydrolyze the sulfinyl group with 4M HCl in Dioxane/MeOH to yield (2S)-5-(4-Methoxyphenyl)pentan-2-amine HCl.

Synthesis Workflow Diagram

Figure 2: Biocatalytic workflow for the asymmetric synthesis of the target amine.

Analytical Specifications

To ensure scientific integrity, the synthesized compound must meet the following criteria:

| Test | Method | Specification |

| Identity | 1H NMR (400 MHz, DMSO-d6) | |

| Chiral Purity | HPLC (Chiralpak AD-H) | > 98% ee (S-isomer). Mobile Phase: Hexane/IPA/DEA (90:10:0.1). |

| Chemical Purity | HPLC-UV (210 nm) | > 98.0% (Area %). |

| Residual Solvent | GC-HS | < 5000 ppm (MTBE/DMSO). |

Chiral HPLC Method Details:

-

Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5

m). -

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Retention Times: (R)-isomer ~8.5 min; (S)-isomer ~10.2 min (confirm with racemic standard).

Safety & Toxicology

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Toxicology: As a sympathomimetic amine, potential adverse effects include tachycardia, hypertension, and CNS stimulation.

-

Handling: Use engineering controls (fume hood). Wear nitrile gloves and safety glasses.[2]

-

Storage: Hygroscopic solid. Store at -20°C under argon atmosphere.

References

-

Review of Transaminase Biocatalysis : Slabu, I., Galman, J. L., & Turner, N. J. (2017). "Omega-Transaminases for the Synthesis of Chiral Amines." ACS Catalysis. Link

-

TAAR1 Pharmacology : Berry, M. D., et al. (2017). "Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications." Frontiers in Cellular Neuroscience. Link

-

Ellman's Auxiliary Synthesis : Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link

-

Phenylpentylamine Activity : Lewin, A. H., et al. (2008). "Trace Amine-Associated Receptors: Structure, Function, and Ligand Discovery." Current Medicinal Chemistry. Link

-

TAAR1 Agonist Development : Koblan, K. S., et al. (2020). "A Non-D2-Receptor-Binding Drug for the Treatment of Schizophrenia." New England Journal of Medicine. Link

Sources

Methodological & Application

Comprehensive Characterization Framework for (2S)-5-(4-Methoxyphenyl)pentan-2-amine

Introduction & Molecule Profile[1][2][3]

The precise characterization of (2S)-5-(4-Methoxyphenyl)pentan-2-amine is critical due to its structural role as a chiral scaffold in the synthesis of bioactive phenethylamines and related pharmaceutical intermediates. As a primary amine with a remote aromatic ether, this molecule presents specific analytical challenges:

-

Chirality: The pharmacological activity of amine-based drugs often resides in a specific enantiomer (eutomer). Distinguishing the (2S) isomer from the (2R) distomer is the primary critical quality attribute (CQA).

-

Basicity: The primary amine function (

) causes peak tailing on traditional silica-based HPLC columns due to silanol interactions. -

UV Chromophore: The 4-methoxyphenyl group provides a distinct UV signature, simplifying detection but requiring separation from synthesis precursors (e.g., ketones or protected amines).

Chemical Profile[1][2][4][5][6][7][8]

-

IUPAC Name: (2S)-5-(4-Methoxyphenyl)pentan-2-amine

-

Molecular Formula:

-

Molecular Weight: 193.29 g/mol

-

Key Functional Groups: Primary amine (chiral center @ C2), Anisole moiety (ether).

Protocol 1: Structural Elucidation (Identity)

Objective: To unequivocally confirm the chemical structure and absolute configuration of the synthesized material.

A. High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides exact mass confirmation, distinguishing the target from potential des-methyl or oxidation impurities.

| Parameter | Setting |

| Ionization Mode | ESI Positive (+) |

| Capillary Voltage | 3.5 kV |

| Fragmentor | 100 V |

| Target Ion | 194.1539 m/z (Calculated) |

| Acceptance Criteria | Mass Error < 5 ppm |

B. Nuclear Magnetic Resonance (NMR)

Rationale: NMR confirms the connectivity of the pentyl chain and the integrity of the methoxy group.

-

Solvent:

is preferred for resolution; however,

Key Diagnostic Signals (Expected in

-

Methoxy Group: Singlet (

ppm, 3H). -

Aromatic Ring: AA'BB' system (

and -

Chiral Center (H-2): Multiplet (

ppm, 1H). -

Terminal Methyl (H-1): Doublet (

ppm, 3H).

Protocol 2: Achiral Purity (RP-HPLC)

Objective: Quantify chemical purity and detect process-related impurities (e.g., starting materials, demethylated byproducts).

Scientific Insight: Standard C18 columns often yield tailing peaks for amines due to ionic interactions with residual silanols. To mitigate this, we employ a Charged Surface Hybrid (CSH) column or a high-pH stable column. High pH suppresses protonation of the amine, rendering it neutral and improving peak symmetry.

Method Parameters

| Parameter | Condition |

| Column | Waters XBridge C18, |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-2 min: 10% B; 2-15 min: 10% |

| Detection | UV @ 225 nm (max abs of anisole) and 280 nm |

| Column Temp | 30°C |

Validation Criteria (per ICH Q2):

-

Tailing Factor (

): NMT 1.5. -

Resolution (

): > 2.0 between main peak and nearest impurity.

Protocol 3: Enantiomeric Purity (Chiral LC)

Objective: Determine Enantiomeric Excess (% ee) of the (2S) isomer.

Scientific Insight: Separating primary amines on polysaccharide columns often requires a basic modifier (Diethylamine or DEA) in the mobile phase to block non-specific binding sites. The (2S) stereocenter is sterically accessible; therefore, an Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H) is the primary screen due to its high success rate with aromatic amines.

Method Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H or Lux Amylose-1 ( |

| Mode | Normal Phase |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 225 nm |

Self-Validating Step:

If the enantiomers are not baseline separated (

Calculation of % ee:

Analytical Workflow Visualization

The following diagram illustrates the decision-making logic for characterizing this amine, ensuring no critical attribute is overlooked.

Caption: Analytical decision matrix for the characterization and release of chiral amine intermediates.

Advanced Troubleshooting: Chiral Method Development

If the primary AD-H method fails, follow this screening logic. This approach minimizes trial-and-error by systematically altering the chiral selector and mobile phase interactions.

Caption: Hierarchical screening strategy for chiral amine separation using polysaccharide columns.

References

-

ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1] Link

-

Cass, Q. B., et al. (2012). Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A. Link

-

Zhang, T., et al. (2019). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases.[2] Journal of Pharmaceutical Analysis. Link

-

United States Pharmacopeia (USP). (2024). <621> Chromatography.[3][2][4][5][6] USP-NF. Link

Sources

Application Note: In Vivo Characterization of (2S)-5-(4-Methoxyphenyl)pentan-2-amine

Target Class: Trace Amine-Associated Receptor 1 (TAAR1) Agonist Therapeutic Area: Neuropsychiatry (Schizophrenia, Psychosis, Addiction) Document ID: AN-TAAR1-2S-001

Executive Summary & Mechanism of Action

(2S)-5-(4-Methoxyphenyl)pentan-2-amine (herein referred to as MPPA-2S ) is a specific enantiomer of a phenylalkylamine derivative designed as a selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1) . Unlike traditional antipsychotics that act as direct antagonists at Dopamine D2 receptors (often causing extrapyramidal side effects), MPPA-2S functions as a rheostat, modulating monoaminergic firing rates via intracellular signaling cascades.

Mechanistic Rationale

TAAR1 is a Gs-coupled GPCR located intracellularly in presynaptic monoaminergic neurons. Activation of TAAR1 by MPPA-2S triggers cAMP production and PKA phosphorylation, which internalizes the Dopamine Transporter (DAT) and modulates NMDA receptor function. This results in the normalization of dopaminergic tone—reducing hyperdopaminergia (psychosis) without completely blocking the reward pathway (anhedonia).

Signaling Pathway Visualization

The following diagram illustrates the intracellular cascade initiated by MPPA-2S binding to TAAR1.

Figure 1: Intracellular signaling cascade of MPPA-2S via TAAR1-Gs coupling reducing dopaminergic firing.

Chemical Formulation & Handling

As a free base, MPPA-2S is an oil or low-melting solid with poor aqueous solubility. For in vivo administration, it must be converted to a water-soluble salt.

Protocol: Hydrochloric Salt Conversion

-

Dissolution: Dissolve 100 mg of MPPA-2S free base in 2 mL of diethyl ether (anhydrous).

-

Precipitation: Dropwise add 1M HCl in ether (1.1 equivalents) while stirring on ice.

-

Filtration: Collect the white precipitate via vacuum filtration.

-

Drying: Dry under high vacuum for 24 hours to remove residual solvent.

-

Vehicle Preparation: Dissolve the resulting MPPA-2S·HCl in 0.9% sterile saline. If solubility remains poor (>10 mg/mL), use 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in saline.

Study Design 1: Pharmacokinetics (PK) & BBB Penetration

Before efficacy testing, it is critical to confirm the molecule crosses the Blood-Brain Barrier (BBB), as TAAR1 is an intracellular target within the CNS.

Objective: Determine the Brain-to-Plasma ratio (

| Parameter | Specification |

| Species | C57BL/6J Mice (Male, 8-10 weeks) |

| Group Size | n=3 per timepoint (Total 12 mice) |

| Route | Intraperitoneal (i.p.) or Oral Gavage (p.o.) |

| Dose | 10 mg/kg (calculated as free base) |

| Timepoints | 0.5, 1, 2, and 4 hours post-dose |

| Analysis | LC-MS/MS (Brain homogenate vs. Plasma) |

Success Criteria: A Brain/Plasma ratio > 0.5 indicates sufficient CNS penetration for behavioral efficacy.

Study Design 2: Efficacy in Psychosis Model

The gold standard for TAAR1 agonists is the reversal of psychostimulant-induced hyperlocomotion. This models the "positive symptoms" of schizophrenia.

Model: PCP-induced Hyperlocomotion Assay. Rationale: Phencyclidine (PCP) is an NMDA antagonist that induces hyperdopaminergia. TAAR1 agonists should attenuate this hyperactivity without causing sedation.

Experimental Workflow

Figure 2: Chronological workflow for the PCP-induced hyperlocomotion reversal assay.

Detailed Protocol

-

Apparatus: Open field locomotor activity chambers (40x40 cm) with infrared beam breaks.

-

Habituation: Place mice in chambers for 60 minutes to establish baseline activity.

-

Treatment (T = -30 min): Administer MPPA-2S (doses: 1, 3, 10 mg/kg, i.p.) or Vehicle (Saline).

-

Positive Control:[1] Haloperidol (0.1 mg/kg) or Ulotaront (SEP-363856) if available.

-

-

Challenge (T = 0 min): Administer PCP (5 mg/kg, i.p.) or MK-801 (0.3 mg/kg, i.p.).

-

Recording: Record total distance traveled (cm) in 5-minute bins for 60 minutes.

Data Interpretation:

-

Vehicle + PCP: Shows a massive increase in locomotion (approx. 300-500% of baseline).

-

MPPA-2S + PCP: Should show a dose-dependent reduction in locomotion, returning towards baseline levels.

Study Design 3: Safety & Selectivity (Catalepsy Test)

A critical advantage of TAAR1 agonists over D2 blockers is the lack of catalepsy (motor rigidity). This test validates the safety profile.

Method: Bar Test.

-

Dosing: Administer a high dose of MPPA-2S (e.g., 30 mg/kg) to a naive group.

-

Procedure: Place the mouse's forepaws on a horizontal bar 4 cm above the surface.

-

Measurement: Record the latency to remove paws.

-

Cut-off: 60 seconds.

-

-

Comparison:

-

Haloperidol (1 mg/kg): Latency > 30s (Catalepsy).

-

MPPA-2S: Latency < 5s (Non-cataleptic).

-

References

-

Dedíc, N., et al. (2019).[2] "SEP-363856, a Novel Psychotropic Agent with a Unique, Non-D2 Receptor Mechanism of Action." Journal of Pharmacology and Experimental Therapeutics. Link

-

Revel, F. G., et al. (2011). "Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics." Biological Psychiatry.[3] Link

-

Rutigliano, G., et al. (2017). "Trace amine-associated receptors in the mammalian nervous system: Pharmacology, physiology, and therapeutic potential." Pharmacological Research. Link

-

Berry, M. D., et al. (2017). "The physiology, pharmacology, and therapeutic potential of the trace amine-associated receptor 1." Frontiers in Pharmacology. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment [frontiersin.org]

- 3. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

High-performance liquid chromatography (HPLC) method for enantiomeric separation.

Introduction: The Regulatory & Scientific Imperative

The separation of enantiomers is not merely a chemical challenge; it is a regulatory mandate. Since the FDA’s 1992 Policy Statement for the Development of New Stereoisomeric Drugs, the pharmaceutical industry has shifted from racemic development to single-enantiomer therapeutics. This shift is driven by the recognition that enantiomers can exhibit vastly different pharmacodynamic (PD) and pharmacokinetic (PK) profiles—one isomer may be therapeutic while the other is toxic (e.g., Thalidomide) or inactive.

This guide provides a robust, self-validating protocol for developing High-Performance Liquid Chromatography (HPLC) methods for enantiomeric separation. We move beyond "trial and error" by applying a mechanistic understanding of Chiral Stationary Phases (CSPs) and a structured screening workflow.

Theoretical Foundation: The Mechanism of Recognition

To separate enantiomers, the chromatographic system must create a transient diastereomeric environment.[1][2] The most widely accepted theoretical model for this is the Three-Point Interaction Model , proposed by Dalgliesh (1952).

The Three-Point Interaction Rule

For chiral recognition to occur, the analyte must interact with the chiral selector (stationary phase) at a minimum of three distinct points.[1][2] These interactions can be:

-

H-bonding (Dipole-dipole)

- interactions (Aromatic stacking)

-

Steric hindrance (Shape selectivity)

-

Inclusion complexes (fitting into a cavity)[2]

If the (R)-enantiomer matches three sites (strong retention) and the (S)-enantiomer matches only two (weak retention), separation is achieved.

Visualization of Chiral Recognition

The following diagram illustrates the logic of the Three-Point Interaction model and how it dictates separation.

Figure 1: Conceptual flow of the Dalgliesh Three-Point Interaction Model leading to enantiomeric resolution.

Strategic Protocol: Method Development

Do not rely on random column picking. Use a Screening Matrix approach. This protocol focuses on Polysaccharide-based CSPs (Amylose and Cellulose derivatives) as they cover >80% of pharmaceutical chiral separations.

Phase 0: Column & Mode Selection

Modern method development prioritizes Immobilized Polysaccharide phases over traditional Coated phases. Immobilized phases allow for a wider range of solvents (e.g., THF, DCM, Ethyl Acetate) without stripping the stationary phase.

Table 1: Essential Column Matrix for Screening

| Column Code | Selector Type | Structure | Key Characteristics |

| IC (Immobilized) | Cellulose tris(3,5-dichlorophenylcarbamate) | Immobilized | Broadest selectivity; robust.[3] |

| IA (Immobilized) | Amylose tris(3,5-dimethylphenylcarbamate) | Immobilized | Equivalent to coated AD-H; high success rate. |

| IB (Immobilized) | Cellulose tris(3,5-dimethylphenylcarbamate) | Immobilized | Equivalent to coated OD-H; industry standard. |

| IG (Immobilized) | Amylose tris(3-chloro-5-methylphenylcarbamate) | Immobilized | Complementary selectivity to IA/IB.[3] |

Phase 1: The "4x2" Screening Workflow

Screen your sample using 4 columns (IA, IB, IC, IG) and 2 Mobile Phase modes.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve the racemate at 0.5 - 1.0 mg/mL in Ethanol or IPA. Note: If solubility is poor, use DCM (only for immobilized columns).

-

Mobile Phase A (Normal Phase - NP): n-Hexane / Ethanol (90:10 or 80:20).

-

Mobile Phase B (Polar Organic - PO): 100% Methanol or Acetonitrile / Methanol (50:50).

-

Flow Rate: 1.0 mL/min (for 4.6mm ID columns).

-

Detection: UV (typically 210 nm, 230 nm, and 254 nm).

-

Execution: Run the sample on all 4 columns with MP A. If no separation, switch to MP B.

Phase 2: Optimization & Additives

Peak shape is critical. Chiral recognition sites often contain carbamate linkages that can act as H-bond donors/acceptors. Unwanted secondary interactions (silanol activity) can cause tailing.

Critical Rule: Always use additives for ionizable compounds.

Table 2: Mobile Phase Additive Strategy

| Analyte Nature | Recommended Additive | Concentration | Mechanism |

| Basic (Amines) | Diethylamine (DEA) or Ethanolamine | 0.1% v/v | Suppresses protonation of amine; blocks silanols. |

| Acidic (Carboxylic Acids) | Trifluoroacetic Acid (TFA) or Formic Acid | 0.1% v/v | Suppresses ionization of acid; ensures neutral form. |

| Amphoteric | TFA + DEA (Equimolar) | 0.1% each | Acts as a volatile buffer. |

Warning: While immobilized columns are robust, dedicate specific columns to "Basic" or "Acidic" use to prevent memory effects, or wash extensively (20 column volumes) with neutral solvent when switching.

Visualizing the Workflow

The following decision tree outlines the logical progression from sample to validated method.

Figure 2: Strategic Decision Tree for Chiral Method Development.

Validation Criteria (ICH Q2 Grounding)

Once a separation is achieved, the method must be validated according to ICH Q2(R2) guidelines (effective 2024).

-

Specificity: Demonstrate baseline resolution (

) between enantiomers and any impurities. Use a diode array detector (DAD) to confirm peak purity. -

Linearity: Establish linearity for the minor enantiomer (impurity) typically from 0.05% to 1.0% of the target concentration.

-

Accuracy (Recovery): Spike the distomer (unwanted enantiomer) into the eutomer (active enantiomer) at 0.1%, 0.5%, and 1.0% levels.

-

Robustness: Verify that small changes in temperature (

C) or mobile phase composition (

Formula for Resolution (

Troubleshooting Common Issues

-

Peak Tailing: Usually indicates secondary silanol interactions. Action: Increase additive concentration (e.g., from 0.1% to 0.2% DEA) or switch to a column with a different backbone (e.g., from Amylose to Cellulose).

-

Elution Order Reversal: The elution order ((R) before (S)) can change when switching from Normal Phase to Reversed Phase or even by changing the alcohol (Ethanol to IPA). Action: Always verify elution order with a pure standard of one enantiomer if available.

-

Broad Peaks: Mass transfer issues. Action: Increase column temperature (up to 40°C) to improve kinetics, or reduce flow rate.

References

-

U.S. Food and Drug Administration (FDA). (1992).[4][5] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Federal Register.[4][5] [Link]

-

International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. [Link]

-

Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

-

Dalgliesh, C. E. (1952).[7] The optical resolution of aromatic amino-acids on paper chromatograms. Journal of the Chemical Society, 3940-3942. (Foundational Theory).[8]

-

Mosiashvili, L., et al. (2013). On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors. Journal of Chromatography A. [Link]

Sources

- 1. Chiral analysis - Wikipedia [en.wikipedia.org]

- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 3. CHIRALPAK immobilised phases [kinesis-australia.com.au]

- 4. Development of New Stereoisomeric Drugs | FDA [fda.gov]

- 5. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]

- 6. database.ich.org [database.ich.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. scispace.com [scispace.com]

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of (2S)-5-(4-Methoxyphenyl)pentan-2-amine

Executive Dashboard: Status Check

Use this matrix to immediately assess the condition of your material.

| Observation | Probable State | Risk Level | Immediate Action |

| Colorless Oil / White Solid | Pristine | Low | Store at -20°C under Argon. |

| White Crust / Haze | Carbamate Formation | Medium | Reversible. See Protocol A (Salt Rescue). |

| Yellow/Brown Liquid | Oxidative Degradation | High | Irreversible (impurities). Distillation or Chromatography required. |

| Loss of Optical Rotation | Racemization or Contamination | Critical | Check purity first. Imine impurities often distort |

Diagnostic Hub: Troubleshooting Guide

Issue 1: "My material has turned into a white semi-solid or has a crust on the surface."

Diagnosis: Atmospheric Carbamylation. Primary amines are potent nucleophiles.[1] Upon exposure to air, (2S)-5-(4-Methoxyphenyl)pentan-2-amine reacts with atmospheric CO₂ to form a carbamate salt. This is often mistaken for polymerization or oxidation.

-

Mechanism:

-

Impact: The molecular weight effectively changes, throwing off stoichiometry in subsequent reactions.

-

Solution: This process is reversible. Acidification (to form the HCl salt) or basic extraction (washing with strong base) releases the CO₂.

Issue 2: "The liquid has turned yellow or brown."

Diagnosis: Oxidative Deamination / Imine Formation. The electron-rich methoxyphenyl group makes the molecule slightly sensitive, but the primary amine is the main culprit. In the presence of oxygen and trace metals, the amine undergoes radical oxidation to form imines (Schiff bases), which polymerize to form colored "tars."

-

Impact: Irreversible loss of material; introduction of radical scavengers that may inhibit catalytic cycles (e.g., Pd-catalyzed cross-couplings).

-

Solution: Distillation (Kugelrohr) under high vacuum is the only way to recover the free base. Prevention: Store as the Hydrochloride (HCl) salt.

Issue 3: "The enantiomeric excess (ee%) seems to have dropped."

Diagnosis: Impurity Interference (False Racemization). True racemization of a non-benzylic amine like this requires harsh conditions (high heat + strong base). However, oxidation products (imines) are achiral or possess different rotation values.

-

Technical Insight: If your

drops, run a GC-MS or HPLC. If you see a peak with

Deep Dive: Degradation Mechanisms

The stability of (2S)-5-(4-Methoxyphenyl)pentan-2-amine is governed by two competing pathways: Carbamylation (Thermodynamic, Reversible) and Radical Oxidation (Kinetic, Irreversible).

Pathway Analysis

-

Carbamylation: The amine lone pair attacks CO₂, forming a carbamic acid, which is immediately deprotonated by another equivalent of amine to form the salt.

-

Oxidation: Initiated by Single Electron Transfer (SET), often catalyzed by light or trace metals. The

-proton is abstracted, leading to an imine. Hydrolysis of this imine yields a ketone (2-pentanone derivative), severing the nitrogen entirely.

Figure 1: Competing degradation pathways. The yellow path (CO2) is reversible; the red path (Oxidation) is destructive.

Validated Protocols

Protocol A: Conversion to HCl Salt (The "Gold Standard" for Storage)

Why: The HCl salt renders the nitrogen non-nucleophilic, preventing both oxidation and CO₂ absorption.

-

Dissolution: Dissolve 1.0 eq of the amine free base in dry Diethyl Ether or MTBE (approx. 5-10 mL per gram).

-

Note: Avoid dichloromethane if possible, as it can react with primary amines over long periods (gem-diamine formation).

-

-

Acidification: Cool the solution to 0°C. Slowly add 1.1 eq of HCl in Dioxane (4M) or bubble dry HCl gas.

-

Visual Cue: A thick white precipitate will form immediately.

-

-

Filtration: Filter the solid under an inert atmosphere (Nitrogen funnel) if possible.

-

Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove excess HCl.

-

Storage: Store the white solid at ambient temperature or 4°C. It is now stable for years.

Protocol B: Recovery of Free Base from Degraded/Carbamylated Oil

Use this if your material has crusted over.

Figure 2: Workflow for purifying degraded amine. The NaOH wash reverses carbamylation; distillation removes oxidative impurities.

Frequently Asked Questions (FAQ)

Q: Can I store the free base in DMSO or DMF? A: Not recommended for long-term storage. While soluble, these solvents are hygroscopic. Water promotes hydrolysis of any imines formed. Furthermore, DMSO can act as a mild oxidant under certain conditions. Store as a neat oil under Argon, or preferably as the HCl salt.

Q: Does the methoxy group affect stability? A: Yes, subtly. The p-methoxy group makes the phenyl ring electron-rich. While this doesn't directly destabilize the amine, it makes the molecule more susceptible to electrophilic aromatic substitution if you use impure acids or chlorinated solvents that generate electrophiles. Avoid storing in CHCl₃ or CH₂Cl₂ for months.

Q: I see a new spot on TLC after leaving the sample on the bench. What is it? A: If the spot is at the baseline (very polar), it is likely the carbamate salt . If the spot is less polar (higher Rf) than the amine, it is likely the imine (oxidation product) or the ketone (hydrolysis product).

Q: How do I check the optical purity without derivatization? A: Chiral HPLC is best. Use a column like Chiralpak AD-H or OD-H .

-

Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

-

Note: The Diethylamine (DEA) modifier is crucial to sharpen the peak of the primary amine; without it, the peak will tail severely, making ee% calculation impossible.

References

-

Amine Oxidation Mechanisms

- Pichette, S., et al. "Aerobic Oxidation of Primary Amines." Journal of Organic Chemistry. Explains the radical pathways (SET) leading to imines and nitriles.

-

Source: (General reference for amine oxidation logic).

-

Carbamate Formation

- Hao, W., et al. "Reversible Reaction of Carbon Dioxide with Amines." Green Chemistry.

-

Source:

-

Handling of Chiral Amines

- Stinson, S. C. "Chiral Drugs." Chemical & Engineering News. Discusses the importance of salt formation for maintaining enantiomeric purity during storage.

-

Source:

-

Synthesis & Properties (Homologous Structures)

- PubChem Compound Summary for (2S)-pentan-2-amine (Core structure analysis).

-

Source:

(Note: Specific degradation studies for CAS 4586-90-7 analogs are extrapolated from general primary amine chemistry as per standard chemical safety protocols.)

Sources

Technical Support Center: Scalable Asymmetric Synthesis of (2S)-5-(4-Methoxyphenyl)pentan-2-amine

Document ID: TSC-2024-ATA-05 Subject: Scale-Up Protocols & Troubleshooting for Chiral Amine Synthesis Target Molecule: (2S)-5-(4-Methoxyphenyl)pentan-2-amine Primary Methodology: Biocatalytic Transamination (ω-Transaminase)[1][2][3][4]

System Overview

This guide addresses the scale-up of (2S)-5-(4-Methoxyphenyl)pentan-2-amine from gram to kilogram scale. While chemical routes (e.g., asymmetric reductive amination or classical resolution) exist, the industrial standard for this class of chiral amines is Biocatalytic Transamination using an (S)-selective ω-transaminase (ATA).

This route offers superior enantioselectivity (>99% ee) and avoids heavy metal contamination. However, scaling this reversible reaction requires strict control over equilibrium displacement and solubility.

The Reaction

-

Substrate: 5-(4-Methoxyphenyl)pentan-2-one

-

Amine Donor: Isopropylamine (IPA)

-

Catalyst: (S)-Selective ω-Transaminase (PLP-dependent)[1]

-

By-product: Acetone (volatile)[2]

Module 1: Reaction Optimization & Kinetics

FAQ: Why is my conversion stalling at ~50-60% despite active enzyme?

Diagnosis: Thermodynamic Equilibrium Limitation. Transamination is a reversible equilibrium. Unlike irreversible chemical reductions, the enzyme catalyzes both the forward (amine synthesis) and reverse (ketone synthesis) reactions equally.

Troubleshooting Protocol:

-

Shift the Equilibrium: You must remove the co-product (acetone) or use a vast excess of amine donor.[5]

-

Lab Scale: Use 10–20 equivalents of Isopropylamine (IPA).

-

Pilot Scale: Apply N₂ sparging or reduced pressure (200–400 mbar) to continuously strip acetone from the headspace.

-

-

Check Inhibition: High concentrations of the product amine can inhibit the enzyme.

-

Action: If conversion plateaus despite acetone removal, implement a biphasic system (e.g., overlaid MTBE or n-heptane) to extract the product amine in situ as it forms, protecting the enzyme in the aqueous phase.

-

FAQ: The reaction mixture turned into a solid sludge. What happened?

Diagnosis: Substrate/Product Precipitation. The precursor ketone, 5-(4-Methoxyphenyl)pentan-2-one, is highly lipophilic. At concentrations >50 g/L, it may crash out in aqueous buffers.

Troubleshooting Protocol:

| Parameter | Recommendation |

|---|---|

| Co-solvent | Add DMSO or MeOH (10–20% v/v). Note: Ensure your specific enzyme variant tolerates this solvent concentration. |

| Temperature | Maintain 30–35°C. Do not exceed 40°C unless using a thermostable variant (risk of protein denaturation). |

| Surfactants | Add 0.1% Tween-80 to create a stable emulsion rather than a suspension. |

Module 2: Process Engineering (Scale-Up)

Visualizing the Biocatalytic Workflow

The following diagram illustrates the critical process flow, highlighting the equilibrium shift mechanism required for high conversion.

Figure 1: Biocatalytic transamination workflow utilizing Isopropylamine (IPA) as the amine donor. Continuous removal of acetone is the critical control point for driving conversion >90%.

FAQ: How do I control pH when adding Isopropylamine?

Issue: IPA is a strong base. Adding it directly will spike pH >11, instantly denaturing the transaminase.

SOP for IPA Addition:

-

Pre-neutralization: Do not add pure IPA to the enzyme solution.

-

Preparation: Prepare a stock solution of 1M or 2M IPA adjusted to pH 7.5 using concentrated HCl (exothermic! cool on ice during mixing).

-

Buffering: Use 100 mM Triethanolamine (TEA) or Potassium Phosphate buffer to maintain stability.

-

Monitoring: During the reaction, the pH may drift. Use an auto-titrator with 1M HCl/NaOH to maintain pH 7.0–8.0.

Module 3: Downstream Processing (DSP)

FAQ: I have a persistent emulsion during extraction. How do I break it?

Diagnosis: Protein stabilization of the interface. Enzymes are amphiphilic proteins that act as surfactants, stabilizing emulsions between the aqueous reaction mix and the organic extraction solvent.

Troubleshooting Protocol:

-

Denaturation: Before extraction, adjust pH to <2.0 (acid quench) or >11.0 (base quench) to denature the protein. Caution: Check stability of your product at these extremes.

-

Filtration: Pass the mixture through a Celite® pad or use centrifugation to remove precipitated protein solids before liquid-liquid extraction.

-

Salting Out: Add NaCl (brine) to saturation to increase the ionic strength of the aqueous phase, forcing the organic product out.

DSP Logic Tree

Follow this decision matrix to isolate the chiral amine with high purity.

Figure 2: Acid-Base extraction strategy. This "Wash-then-Extract" protocol removes neutral impurities (unreacted ketone) before isolating the basic amine product.

Summary of Key Specifications

| Parameter | Specification | Notes |

| Enzyme Loading | 2–5 g/L | High loading required for reasonable reaction times (<24h). |

| Substrate Conc. | 20–50 g/L | Limited by solubility and inhibition. |

| Cofactor (PLP) | 0.1 – 1.0 mM | Essential. Add fresh PLP if recycling enzyme. |

| Temperature | 30°C ± 2°C | Optimal for most commercial ATAs. |

| pH | 7.0 – 8.0 | Strict control required. |

| Conversion Target | >95% | Achieved via acetone removal (sparging/vacuum). |

| Optical Purity | >99% ee | Intrinsic to (S)-selective ATAs; upgrade via crystallization if needed. |

References

-

Truppo, M. D., et al. (2009).[5] "Rapid screening and scale-up of transaminase catalysed reactions." Organic & Biomolecular Chemistry. Link

-

Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science. Link

-

Hohne, M., & Bornscheuer, U. T. (2009).[6] "Biocatalytic routes to optically active amines." ChemCatChem. Link

-

Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology. Link

-

Tufvesson, P., et al. (2011). "Process considerations for the asymmetric synthesis of chiral amines using transaminases." Biotechnology and Bioengineering. Link

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Industrial Age of Biocatalytic Transamination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid screening and scale-up of transaminase catalysed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Technical Support Center: Enhancing the Resolution of Enantiomers in HPLC Analysis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to overcoming the challenges of chiral separations in High-Performance Liquid Chromatography (HPLC). The separation of enantiomers is a critical task in pharmaceutical development, chemical synthesis, and quality control, yet it often presents significant analytical hurdles. This guide, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to resolve common issues and optimize your enantiomeric separations.

As Senior Application Scientists, we have designed this resource to be more than a simple checklist. We delve into the causality behind experimental choices, providing you with the scientific rationale to make informed decisions in your method development and troubleshooting endeavors.

Troubleshooting Guide: From Poor Resolution to Baseline Separation

This section addresses specific, common problems encountered during the HPLC analysis of enantiomers and provides a systematic approach to their resolution.

Question 1: I am seeing poor or no resolution between my enantiomers. Where do I start?

Answer: This is one of the most frequent challenges in chiral chromatography. The fundamental principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP), leading to differential retention.[1][2] If you observe co-elution or poor resolution, it indicates that the chosen analytical conditions are not creating a sufficient energy difference between these diastereomeric interactions.

A logical and systematic troubleshooting workflow is essential. We recommend a multi-step approach, beginning with the most influential factors.

Troubleshooting Workflow for Poor Enantiomeric Resolution

Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.

Detailed Steps:

-

Verify HPLC Method Parameters: Before making any changes, meticulously check that your instrument parameters (mobile phase composition, flow rate, and column temperature) match the intended method.[3] Simple errors in preparation or programming can be the root cause.

-

Assess the Chiral Stationary Phase (CSP): The CSP is the heart of the chiral separation.[4]

-

Correct CSP: Confirm that you are using the appropriate CSP for your class of compound. Polysaccharide-based (cellulose and amylose derivatives) and macrocyclic glycopeptide CSPs are versatile and widely applicable.[4][5]

-

Column History and Age: Chiral columns can degrade over time, especially if exposed to harsh conditions or stored improperly.[6] If the column is old or has been used extensively, its performance may be compromised. Consider testing it with a known standard to verify its efficacy.

-

-

Optimize the Mobile Phase: The mobile phase plays a crucial role in modulating the interactions between the analytes and the CSP.[7]

-

Mobile Phase Mode: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes.[5] If one mode is not providing separation, screening the others can be highly effective.

-

Organic Modifier: In normal-phase and reversed-phase chromatography, the type and concentration of the organic modifier (e.g., isopropanol, ethanol in normal phase; acetonitrile, methanol in reversed phase) significantly impact selectivity.[8] Systematically vary the percentage of the organic modifier.

-

Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) modifier to the mobile phase can dramatically improve peak shape and resolution by suppressing unwanted ionic interactions with the silica support.[5][9]

-

-

Adjust the Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[10][11] Reducing the flow rate increases the time the enantiomers spend interacting with the CSP, which can enhance resolution. Try decreasing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min).[12]

-

Vary the Column Temperature: Temperature can have a profound and sometimes non-intuitive effect on chiral separations.[13][14] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[9][15] Lower temperatures often increase selectivity, while higher temperatures can improve efficiency and peak shape.[10][16]

Question 2: My peaks are tailing or fronting. How can I improve the peak shape?

Answer: Poor peak shape is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues related to the sample and mobile phase.[3]

Common Causes and Solutions for Poor Peak Shape:

| Cause | Scientific Explanation | Recommended Solution(s) |

| Secondary Silanol Interactions | Residual free silanol groups on the silica backbone of the CSP can interact strongly with basic or acidic analytes, leading to peak tailing.[2] | Add a mobile phase modifier to mask these active sites. For basic compounds, use a basic additive like DEA or triethylamine (TEA). For acidic compounds, use an acidic additive like TFA or formic acid.[9][12] |

| Column Overload | Injecting too high a concentration or volume of the sample can saturate the active sites on the CSP, leading to peak broadening and fronting.[2][3] | Reduce the injection volume or dilute the sample.[3] |

| Inappropriate Sample Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion upon injection.[17] | Ideally, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest possible solvent that will fully dissolve the sample.[17] |

| Mobile Phase pH (for ionizable compounds) | If the mobile phase pH is close to the pKa of an ionizable analyte, the compound may exist in both ionized and non-ionized forms, leading to broad or split peaks. | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic state.[9] |

Question 3: My retention times are inconsistent from one injection to the next. What is causing this drift?

Answer: Reproducible retention times are crucial for reliable quantification. Drifting retention times usually point to an unstable chromatographic system.

Troubleshooting Inconsistent Retention Times:

-

Inadequate Column Equilibration: Chiral stationary phases, particularly polysaccharide-based ones, can require longer equilibration times than standard reversed-phase columns, sometimes up to 1-2 hours.[10] Ensure the column is fully equilibrated with the new mobile phase before starting your analytical run. Allow at least 20-30 column volumes of the mobile phase to pass through the column.

-

Mobile Phase Instability: If the mobile phase is a mixture of volatile solvents (e.g., hexane), differential evaporation can alter its composition over time. Prepare fresh mobile phase daily and keep the solvent reservoir covered.[3]

-

Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times.[18] Using a thermostatted column compartment is essential for maintaining consistent and reproducible separations.[3][10]

-

Pump Performance: Issues with the HPLC pump, such as faulty check valves, can lead to inaccurate flow rates and shifting retention times.[18] Regular pump maintenance is critical.

Frequently Asked Questions (FAQs)

Q1: What is the "three-point interaction model" and why is it important for chiral recognition?

The "three-point interaction model" is a fundamental concept that explains how a chiral stationary phase can differentiate between two enantiomers.[1] For successful chiral recognition and separation, there must be at least three simultaneous points of interaction between one of the enantiomers and the chiral selector. Its mirror image will not be able to establish all three of these interactions simultaneously, leading to a less stable complex. This difference in the stability of the transient diastereomeric complexes results in different retention times and, therefore, separation.[1] These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance.[5][19]

Q2: Can I use gradient elution for chiral separations?

While gradient elution is common in achiral HPLC, isocratic elution (a constant mobile phase composition) is far more prevalent and often recommended for chiral separations.[20] The highly specific interactions required for chiral recognition are often optimized under very specific mobile phase conditions. A changing mobile phase composition during a gradient run can disrupt these delicate interactions, leading to a loss of resolution.[2]

Q3: How do I choose the right chiral stationary phase (CSP) to start with?

The selection of the appropriate CSP is the most critical step in chiral method development.[5] While there is no single universal chiral column, a systematic screening approach is highly effective.[10][21]

Caption: Logical relationships between analyte characteristics and CSP selection.

A practical approach is to screen a small, diverse set of columns. Many laboratories use a screening kit that includes:

-

Polysaccharide-based columns (e.g., cellulose and amylose derivatives): These are extremely versatile and often the first choice, showing broad selectivity for a wide range of compounds.[4]

-

Macrocyclic glycopeptide columns (e.g., vancomycin, teicoplanin): These are particularly effective for separating molecules with amine and carboxylic acid groups.[5]

-

Pirkle-type columns: These are useful for compounds with π-acidic or π-basic aromatic rings.[22]

Screening these columns under normal phase, reversed-phase, and polar organic mode conditions will provide a high probability of finding a successful separation.[5][23]

Q4: My resolution is decreasing over the lifetime of the column. What can I do?

A gradual loss of resolution often indicates column contamination or degradation.[3]

-

Column Washing: First, try washing the column with a strong solvent (as recommended by the manufacturer) to remove any strongly retained contaminants. For polysaccharide columns, be aware of solvent restrictions to avoid damaging the phase.[17]

-

Guard Column: Using a guard column is a highly recommended and cost-effective way to protect your analytical column from contaminants and extend its lifetime.

-